Methyl 4-(4-piperidinylmethoxy)benzoate hydrochloride

CAS No.: 1219963-77-5

Cat. No.: VC2930199

Molecular Formula: C14H20ClNO3

Molecular Weight: 285.76 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1219963-77-5 |

|---|---|

| Molecular Formula | C14H20ClNO3 |

| Molecular Weight | 285.76 g/mol |

| IUPAC Name | methyl 4-(piperidin-4-ylmethoxy)benzoate;hydrochloride |

| Standard InChI | InChI=1S/C14H19NO3.ClH/c1-17-14(16)12-2-4-13(5-3-12)18-10-11-6-8-15-9-7-11;/h2-5,11,15H,6-10H2,1H3;1H |

| Standard InChI Key | GSSXSWSNEGHDBT-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC=C(C=C1)OCC2CCNCC2.Cl |

| Canonical SMILES | COC(=O)C1=CC=C(C=C1)OCC2CCNCC2.Cl |

Introduction

Chemical Properties and Structure

Molecular Structure and Formula

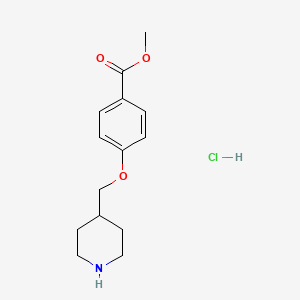

Methyl 4-(4-piperidinylmethoxy)benzoate hydrochloride has the molecular formula C₁₄H₂₀ClNO₃ . The structure consists of:

-

A piperidine ring with the nitrogen atom in position 1

-

A methoxy linkage connecting the piperidine ring (at position 4) to the benzoate group

-

A methyl ester group at the para position of the benzene ring

-

A hydrochloride salt form, enhancing stability and solubility in certain solvents

Physical and Chemical Properties

The key physical and chemical properties of Methyl 4-(4-piperidinylmethoxy)benzoate hydrochloride are summarized in Table 1:

Table 1: Physical and Chemical Properties of Methyl 4-(4-piperidinylmethoxy)benzoate hydrochloride

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₀ClNO₃ |

| Molecular Weight | 285.76 g/mol |

| Physical Appearance | White to off-white powder |

| Purity (Commercial) | Minimum 95% |

| CAS Number | 1219963-77-5 |

Synthesis Methods

Palladium-Catalyzed Reactions

Similar piperidine derivatives have been synthesized using palladium-catalyzed reactions. For example, in related compounds, PdXPhosG2 catalyst systems have been employed for coupling reactions . While this specific information is for related compounds, the principles may apply to the synthesis of Methyl 4-(4-piperidinylmethoxy)benzoate hydrochloride.

General reaction conditions that might be applicable include:

-

Catalyst: PdXPhosG2 (1-2 mol%)

-

Base: K₃PO₄ or similar

-

Solvent system: Dioxane/water mixtures

-

Temperature: 80°C

-

Reaction time: 4-16 hours

Comparative Analysis with Similar Compounds

Structural Relationships

Methyl 4-(4-piperidinylmethoxy)benzoate hydrochloride shares structural similarities with several related compounds, including other piperidine derivatives. Table 2 presents a comparison with structurally similar compounds:

Table 2: Comparison of Methyl 4-(4-piperidinylmethoxy)benzoate hydrochloride with Related Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |

|---|---|---|---|---|

| Methyl 4-(4-piperidinylmethoxy)benzoate hydrochloride | 1219963-77-5 | C₁₄H₂₀ClNO₃ | 285.76 | - |

| Methyl 4-(piperidin-4-yl)benzoate hydrochloride | 936130-82-4 | C₁₃H₁₈ClNO₂ | 255.74 | Direct connection between piperidine and benzene ring without methoxy linkage |

| Methyl 4-((piperidin-4-yl)methyl)benzoate hydrochloride | 333986-70-2 | C₁₄H₂₀ClNO₂ | 269.77 | Methyl linkage instead of methoxy linkage |

| Methyl piperidine-4-carboxylate hydrochloride | 7462-86-4 | C₇H₁₄ClNO₂ | 179.64 | Lacks the benzene ring component |

Applications and Research Significance

Pharmaceutical Applications

Methyl 4-(4-piperidinylmethoxy)benzoate hydrochloride and similar piperidine derivatives are important in pharmaceutical research and development. Potential applications include:

-

Serving as intermediates in the synthesis of more complex pharmaceutical compounds

-

Contributing to the development of compounds with potential therapeutic properties

-

Functioning as building blocks in medicinal chemistry

Chemical Synthesis Applications

Beyond pharmaceutical applications, Methyl 4-(4-piperidinylmethoxy)benzoate hydrochloride serves several important functions in organic synthesis:

-

As a reactive intermediate for further chemical modifications

-

As a model compound for studying reaction mechanisms

-

As a precursor for developing more complex molecular structures

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume